molecular formula C19H15N5O5 B11694113 N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B11694113
M. Wt: 393.4 g/mol
InChI Key: QKOOKNGYGHHZQQ-LSHDLFTRSA-N
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Description

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitropyridinyl group, and a pyridine carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide typically involves the condensation of 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde with pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is unique due to the presence of the nitropyridinyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C19H15N5O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H15N5O5/c1-28-17-9-13(10-22-23-19(25)14-3-2-8-20-11-14)4-6-16(17)29-18-7-5-15(12-21-18)24(26)27/h2-12H,1H3,(H,23,25)/b22-10+

InChI Key

QKOOKNGYGHHZQQ-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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